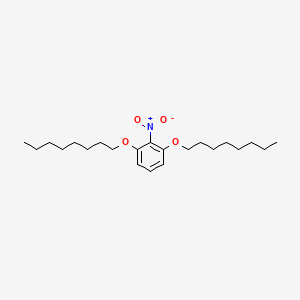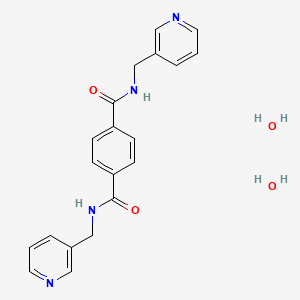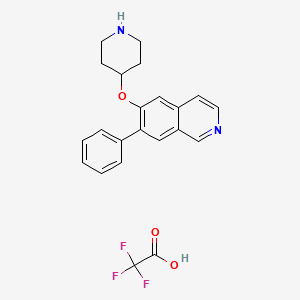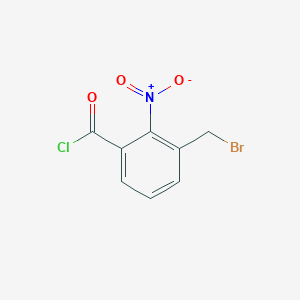
3-(Bromomethyl)-2-nitrobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-nitrobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a nitro group attached to a benzene ring, along with a benzoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-nitrobenzoyl chloride typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by bromination to add the bromomethyl group. Finally, the benzoyl chloride group is introduced through acylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Acylation Reactions: The benzoyl chloride group can react with nucleophiles to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride, can be used to convert the nitro group to an amine.
Major Products Formed
Substitution: Products include azides, nitriles, and substituted amines.
Reduction: The primary product is the corresponding amine.
Acylation: Products include esters and amides.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with various nucleophiles. The nitro group can participate in redox reactions, while the benzoyl chloride group can form amides and esters through acylation reactions. These reactions enable the compound to modify other molecules and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-2-nitrobenzoyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-4-nitrobenzoyl chloride: Similar structure but with the nitro group in a different position on the benzene ring.
2-(Bromomethyl)-3-nitrobenzoyl chloride: Similar structure but with the bromomethyl and nitro groups in different positions.
Uniqueness
3-(Bromomethyl)-2-nitrobenzoyl chloride is unique due to the specific positioning of the bromomethyl and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various synthetic applications .
Propiedades
Número CAS |
920760-15-2 |
|---|---|
Fórmula molecular |
C8H5BrClNO3 |
Peso molecular |
278.49 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-5-2-1-3-6(8(10)12)7(5)11(13)14/h1-3H,4H2 |
Clave InChI |
MYNQWMYYMAEUIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)Cl)[N+](=O)[O-])CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


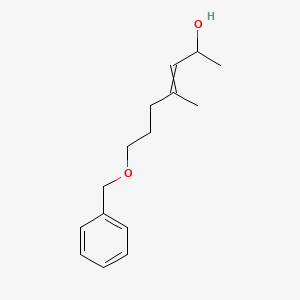

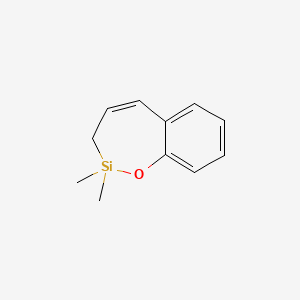
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
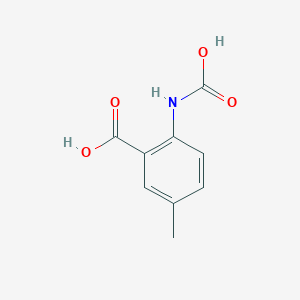
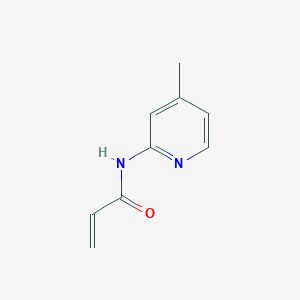
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)

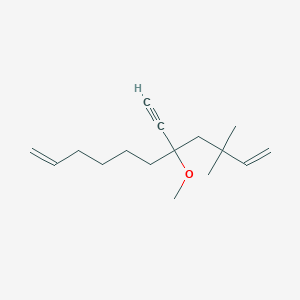
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)

